molecular formula C14H11ClF3N3O2 B2833838 N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide CAS No. 2034634-22-3

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2833838
CAS No.: 2034634-22-3
M. Wt: 345.71
InChI Key: LEKCXYCCGPTNAG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields. Industrial production methods may involve optimizing these reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its unique structural featuresIndustrially, it can be used in the production of agrochemicals or specialty chemicals .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide can be compared with other similar compounds, such as N-(2-chloro-5-(trifluoromethyl)phenyl)imidodicarbonimidic diamide and N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide. These compounds share structural similarities but may differ in their chemical properties and applications.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro-trifluoromethyl phenyl group and an ethoxy group. The molecular formula is C14H12ClF3N2OC_{14}H_{12}ClF_3N_2O, which contributes to its unique chemical behavior and biological interactions.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes involved in nucleic acid synthesis and cellular signaling pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar functional groups have shown efficacy against viral infections by inhibiting key viral enzymes such as RNA polymerases.

CompoundTarget VirusIC50 (μM)Reference
Compound AHCV32.2
Compound BHIV0.35
This compoundTBDTBDTBD

Antimycobacterial Activity

The anti-mycobacterial activity of similar compounds has been evaluated against Mycobacterium smegmatis and Mycobacterium abscessus. Preliminary results suggest that while some derivatives exhibit moderate activity, the specific compound has not demonstrated significant inhibition at concentrations up to 100 µM.

Case Studies

  • Study on Antiviral Efficacy : A study investigated the antiviral effects of pyrimidine derivatives against various RNA viruses. The findings suggested that modifications at the C-2 position significantly influenced antiviral potency, indicating a potential pathway for enhancing the activity of this compound.
  • Mycobacterial Evaluation : A comparative analysis was conducted on several nitrobenzamide derivatives, revealing that while some exhibited notable anti-mycobacterial properties, this compound did not show substantial growth inhibition against tested strains at high concentrations.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-2-23-12-6-11(19-7-20-12)13(22)21-10-5-8(14(16,17)18)3-4-9(10)15/h3-7H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKCXYCCGPTNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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